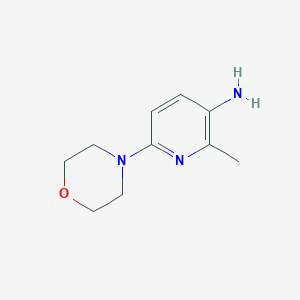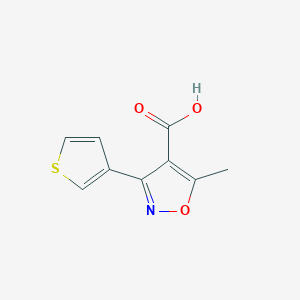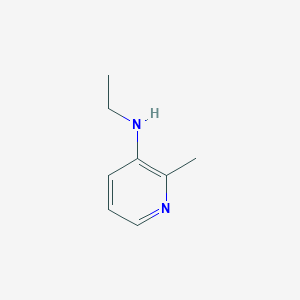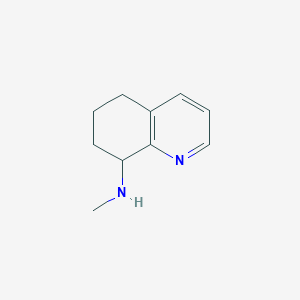
N-methyl-5,6,7,8-tetrahydroquinolin-8-amine
描述
作用机制
Target of Action
It is known that similar compounds have been identified as potent antagonists of the cxcr4 chemokine receptor , which is expressed on the surface of many cancer cell types .
Mode of Action
It is suggested that similar compounds interact with their targets, such as the cxcr4 chemokine receptor, to inhibit cancer progression via several mechanisms .
Biochemical Pathways
It is known that similar compounds can disrupt cellular survival, resulting in autophagy via the pi3k/akt/mtor signaling pathway .
Result of Action
It is known that similar compounds can affect cell cycle phases and induce mitochondrial membrane depolarization and cellular ros production in certain cells .
生化分析
Biochemical Properties
It is known that this compound interacts with various enzymes, proteins, and other biomolecules
Cellular Effects
N-methyl-5,6,7,8-tetrahydroquinolin-8-amine has been shown to have antiproliferative activity in various cell types, including human dermal microvascular endothelial cells and cancer cells . It influences cell function by affecting cell cycle phases and inducing mitochondrial membrane depolarization and cellular ROS production .
Molecular Mechanism
It is believed to exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-5,6,7,8-tetrahydroquinolin-8-amine typically involves the reduction of quinoline derivatives followed by N-methylation. One common method includes the catalytic hydrogenation of 8-aminoquinoline to produce 5,6,7,8-tetrahydroquinolin-8-amine, which is then methylated using methyl iodide in the presence of a base such as potassium carbonate .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale catalytic hydrogenation processes followed by methylation reactions. These methods are optimized for high yield and purity, ensuring the compound meets the necessary standards for pharmaceutical and industrial applications .
化学反应分析
Types of Reactions
N-methyl-5,6,7,8-tetrahydroquinolin-8-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: It can be reduced further to form more saturated amine derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Saturated amine derivatives.
Substitution: Various substituted tetrahydroquinoline derivatives.
科学研究应用
N-methyl-5,6,7,8-tetrahydroquinolin-8-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antiproliferative effects on cancer cells.
Industry: Utilized in the production of specialty chemicals and materials.
相似化合物的比较
Similar Compounds
2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine: Similar structure but with a methyl group at the 2-position.
8-Amino-5,6,7,8-tetrahydroquinoline: Lacks the N-methyl group.
Uniqueness
N-methyl-5,6,7,8-tetrahydroquinolin-8-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its N-methyl group enhances its lipophilicity and ability to interact with biological membranes, making it more effective in certain applications compared to its analogs .
属性
IUPAC Name |
N-methyl-5,6,7,8-tetrahydroquinolin-8-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2/c1-11-9-6-2-4-8-5-3-7-12-10(8)9/h3,5,7,9,11H,2,4,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXTRMHOUGKPHHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CCCC2=C1N=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


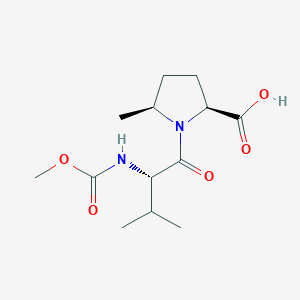
![3,4'-Dimethyl-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1428548.png)

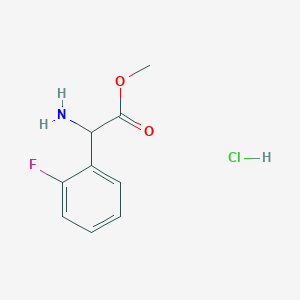
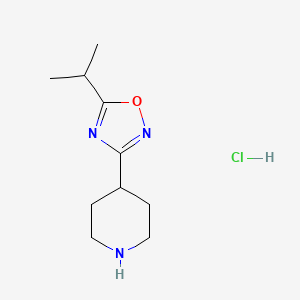


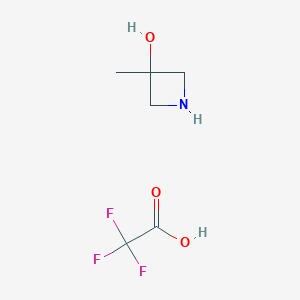

![5-[4-(Trifluoromethoxy)phenyl]pyrimidin-2-amine](/img/structure/B1428563.png)
![2-Oxaspiro[3.5]nonan-7-ylmethanol](/img/structure/B1428564.png)
